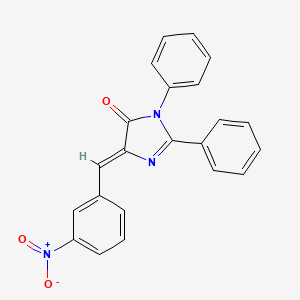
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a unique imidazolone core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the nitrobenzylidene and diphenyl groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-nitrobenzaldehyde with 2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Reduction: The reduction of the nitro group yields the corresponding amino compound.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imidazolone core can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one
- 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide
- (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester
Uniqueness
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its imidazolone core and the presence of both nitrobenzylidene and diphenyl groups
Properties
Molecular Formula |
C22H15N3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-2,3-diphenylimidazol-4-one |
InChI |
InChI=1S/C22H15N3O3/c26-22-20(15-16-8-7-13-19(14-16)25(27)28)23-21(17-9-3-1-4-10-17)24(22)18-11-5-2-6-12-18/h1-15H/b20-15- |
InChI Key |
RLAPEZNALRMFBP-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















